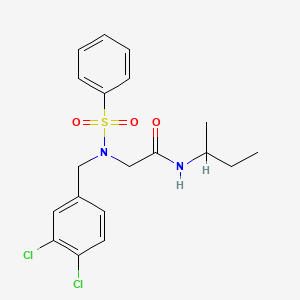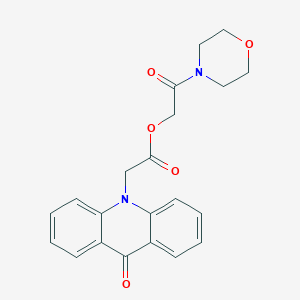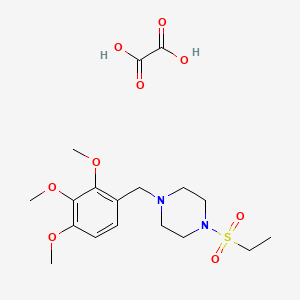
N~1~-(sec-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(sec-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBZ belongs to a class of compounds called gamma-secretase inhibitors, which have been shown to have promising effects in the treatment of various diseases, including Alzheimer's disease, cancer, and viral infections. In
Wirkmechanismus
The mechanism of action of DBZ involves its inhibition of gamma-secretase, an enzyme that cleaves the transmembrane domain of various proteins, including Notch and amyloid precursor protein (APP). By inhibiting gamma-secretase, DBZ can reduce the production of beta-amyloid and potentially slow down the progression of Alzheimer's disease. Additionally, DBZ can inhibit the Notch signaling pathway, which is involved in the development and progression of many types of cancer.
Biochemical and Physiological Effects
DBZ has been shown to have several biochemical and physiological effects. In addition to its inhibition of gamma-secretase and the Notch signaling pathway, DBZ has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DBZ in lab experiments is its specificity for gamma-secretase and the Notch signaling pathway. This specificity allows researchers to study the effects of inhibiting these pathways without affecting other cellular processes. However, one of the limitations of using DBZ in lab experiments is its potential toxicity. DBZ has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DBZ and its potential therapeutic applications. One direction is to further explore its use in the treatment of Alzheimer's disease. While DBZ has shown promising results in preclinical studies, more research is needed to determine its safety and efficacy in humans. Another direction is to explore its potential applications in cancer treatment. While DBZ has shown some anticancer activity in preclinical studies, more research is needed to determine its effectiveness in humans. Additionally, researchers can explore the use of DBZ in the treatment of viral infections, as gamma-secretase has been shown to play a role in the replication of some viruses. Overall, DBZ holds great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
In conclusion, N~1~-(sec-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, or DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBZ has been extensively studied for its potential applications in the treatment of Alzheimer's disease, cancer, and viral infections. Its mechanism of action involves its inhibition of gamma-secretase and the Notch signaling pathway, and it has several biochemical and physiological effects. While DBZ holds great promise as a potential therapeutic agent, more research is needed to fully explore its potential.
Wissenschaftliche Forschungsanwendungen
DBZ has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising applications of DBZ is in the treatment of Alzheimer's disease. DBZ has been shown to inhibit the activity of gamma-secretase, an enzyme that plays a key role in the production of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients and is believed to be a major contributor to the disease. By inhibiting gamma-secretase, DBZ can reduce the production of beta-amyloid and potentially slow down the progression of Alzheimer's disease.
In addition to Alzheimer's disease, DBZ has also been studied for its potential applications in cancer treatment. Gamma-secretase inhibitors like DBZ have been shown to inhibit the Notch signaling pathway, which is involved in the development and progression of many types of cancer. By inhibiting this pathway, DBZ can potentially slow down or even halt the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-butan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-3-14(2)22-19(24)13-23(12-15-9-10-17(20)18(21)11-15)27(25,26)16-7-5-4-6-8-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLNWNQFZSCCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B3940480.png)

![6-amino-4-(3-bromo-4-fluorophenyl)-3-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3940491.png)

![5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3940509.png)



![2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B3940537.png)

![N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940546.png)